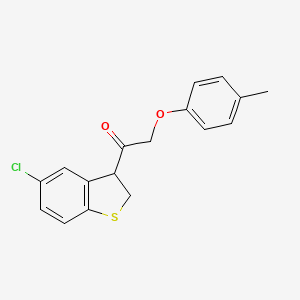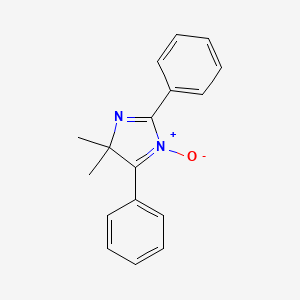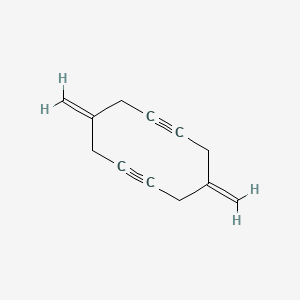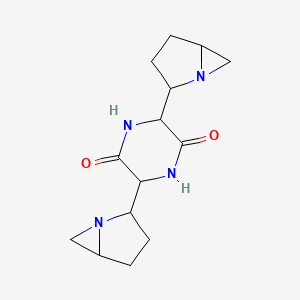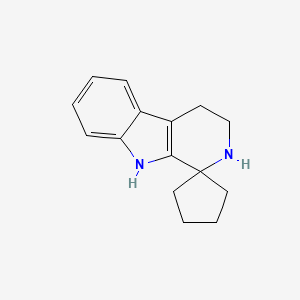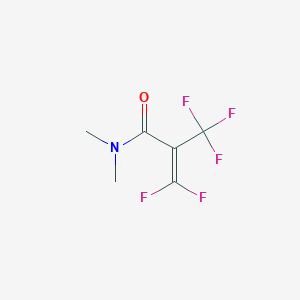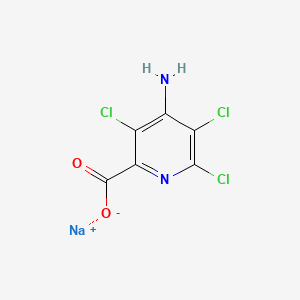
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- is a heterocyclic compound belonging to the pyrazole family This compound features a fused bicyclic structure, which includes a pyrazole ring fused to another pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of azomethine imines with acetylenes. This reaction is typically catalyzed by copper (II) complexes, which facilitate the formation of the desired pyrazole structure under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of immobilized copper (II) catalysts on silica gel. This method not only ensures high catalytic activity but also allows for the reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dihydro configuration to a fully saturated state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or other positions on the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease progression or modulate signaling pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fusion pattern and substituents.
Pyrazolo[1,5-a]pyrazines: Another class of fused pyrazole compounds with distinct structural features and applications.
Uniqueness: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- stands out due to its specific dihydro configuration and methyl substitutions, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51938-03-5 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-4-3-5-10(9)8(6)11/h3-5H2,1-2H3 |
InChI Key |
FCSNCOKZUHPWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCCN2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


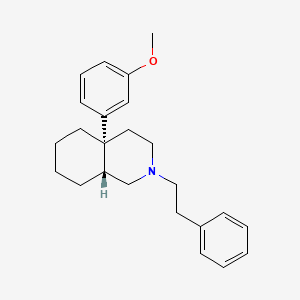

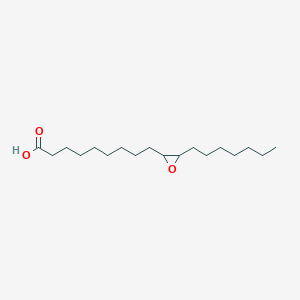
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
